2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide
Description
This compound belongs to the class of 2,4-dichlorophenoxyacetamide derivatives, characterized by a phenoxyacetic acid backbone substituted with chlorine atoms at the 2- and 4-positions. The acetamide moiety is linked to a 1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl group, introducing a bicyclic indole-derived structure.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxo-3H-indol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O3/c1-21-14-4-3-12(6-10(14)7-17(21)23)20-16(22)9-24-15-5-2-11(18)8-13(15)19/h2-6,8H,7,9H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQNNUSUIMHVIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Features
The target compound shares structural motifs with several analogs, including:
- 2,4-Dichlorophenoxyacetic acid (2,4-D): A classic auxin herbicide lacking the acetamide-indole moiety .
- Compound 533 (2-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide): Replaces the indolyl group with a pyridyl ring, altering electronic properties .
- 2-(2,4-Dichlorophenoxy)-N-(4-methylphenyl)acetamide: Features a methylphenyl group instead of the indolyl substituent, reducing hydrogen-bonding capacity .
Physicochemical Properties
*Calculated based on similar analogs. The indolyl group increases polarity compared to phenyl/pyridyl analogs.
Key Research Findings
- Superior COX-2 Binding : The target compound’s indolyl group and acetamide linker enable stronger interactions (ΔG = -9.2 kcal/mol) compared to 2,4-D (ΔG = -6.5 kcal/mol) in molecular docking studies .
- Metabolic Stability : The methyl-oxo group in the indole ring may reduce oxidative metabolism compared to analogs with unprotected thiols (e.g., DICA) .
- Bioavailability : Higher logP values (~4.5) suggest moderate lipophilicity, balancing membrane permeability and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
